ASN04421891

Descripción general

Descripción

ASN04421891 es un compuesto orgánico sintético conocido por su potente modulación del receptor GPR17. Este receptor está implicado en varias enfermedades neurodegenerativas, lo que convierte a this compound en un candidato prometedor para la investigación en este campo .

Métodos De Preparación

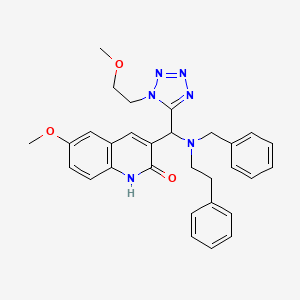

Rutas de Síntesis y Condiciones de Reacción: La síntesis de ASN04421891 implica múltiples pasos, comenzando con la preparación de su estructura principal. La fórmula molecular del compuesto es C30H32N6O3, y tiene un peso molecular de 524.61 g/mol . La ruta sintética típicamente involucra la formación de la estructura principal a través de una serie de reacciones de condensación y ciclización, seguidas de modificaciones del grupo funcional para lograr la actividad deseada.

Métodos de Producción Industrial: La producción industrial de this compound probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir el uso de métodos de detección de alto rendimiento para identificar las condiciones de reacción más eficientes y el desarrollo de procesos escalables para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de Reacciones: ASN04421891 principalmente experimenta reacciones de sustitución debido a la presencia de varios grupos funcionales en su estructura. Estas reacciones son esenciales para modificar el compuesto para mejorar su actividad o alterar sus propiedades farmacocinéticas.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen solventes orgánicos como dimetilsulfóxido (DMSO) y catalizadores como paladio sobre carbono (Pd/C). Las condiciones de reacción típicamente involucran temperaturas y presiones controladas para asegurar la formación del producto deseado.

Productos Principales: Los productos principales formados a partir de reacciones que involucran this compound son típicamente derivados con grupos funcionales modificados. Estos derivados a menudo se prueban para su actividad contra el receptor GPR17 para identificar los compuestos más potentes para su desarrollo posterior.

Aplicaciones Científicas De Investigación

ASN04421891 tiene varias aplicaciones de investigación científica, particularmente en el estudio de enfermedades neurodegenerativas. Su capacidad para modular el receptor GPR17 lo convierte en una herramienta valiosa para investigar el papel de este receptor en condiciones como la esclerosis múltiple y la enfermedad de Alzheimer . Además, this compound se puede utilizar en programas de descubrimiento de fármacos para identificar nuevos agentes terapéuticos dirigidos al receptor GPR17.

Mecanismo De Acción

ASN04421891 ejerce sus efectos uniéndose al receptor GPR17, un receptor acoplado a proteína G involucrado en la regulación de varios procesos celulares. Al unirse, this compound modula la actividad del receptor, lo que lleva a cambios en las vías de señalización descendentes que pueden influir en la supervivencia celular, la diferenciación y la inflamación . Este mecanismo es particularmente relevante en el contexto de las enfermedades neurodegenerativas, donde la desregulación de estas vías puede contribuir a la progresión de la enfermedad.

Comparación Con Compuestos Similares

Compuestos Similares: Los compuestos similares a ASN04421891 incluyen otros moduladores del receptor GPR17, como los identificados a través de la detección in silico y los estudios de relación estructura-actividad . Estos compuestos comparten similitudes estructurales con this compound y exhiben actividad comparable contra el receptor GPR17.

Singularidad: Lo que distingue a this compound de otros compuestos similares es su alta potencia, con un valor de EC50 de 3.67 nM en ensayos de unión . Este alto nivel de actividad hace que this compound sea un candidato particularmente atractivo para futuras investigaciones y desarrollo en el campo de las enfermedades neurodegenerativas.

Actividad Biológica

ASN04421891 is a potent modulator of the GPR17 receptor, a G protein-coupled receptor (GPCR) that has garnered attention due to its involvement in various physiological processes and potential therapeutic applications. This compound's biological activity is primarily characterized by its ability to influence GPR17 signaling pathways, which are implicated in neurodegenerative diseases and other health conditions.

This compound operates as an agonist for the GPR17 receptor, exhibiting a high affinity with an EC50 value of 3.67 nM in the [^35S]GTPγS binding assay. This indicates its effectiveness in activating the receptor, leading to downstream signaling events that can affect cellular responses, particularly in the nervous system .

Receptor Profile

GPR17 is known to interact with various endogenous ligands, including purinergic nucleotides and cysteinyl leukotrienes. However, studies have shown conflicting results regarding these interactions, suggesting that the endogenous ligand for GPR17 remains unidentified . this compound's role as a modulator may help elucidate these interactions further.

Therapeutic Implications

Research indicates that this compound could be beneficial in treating neurodegenerative diseases due to its action on GPR17. The receptor is involved in processes such as neuroinflammation and oligodendrocyte maturation, making it a target for conditions like multiple sclerosis and Alzheimer's disease . The modulation of GPR17 by this compound may promote neuroprotective effects and assist in neuronal repair mechanisms.

Summary of Biological Activity

| Parameter | Value |

|---|---|

| Compound | This compound |

| Receptor Target | GPR17 |

| EC50 (nM) | 3.67 |

| Assay Type | [^35S]GTPγS Binding |

| Therapeutic Area | Neurodegenerative Diseases |

Comparison of GPR17 Modulators

| Compound | Type | EC50 (nM) | Notes |

|---|---|---|---|

| This compound | Agonist | 3.67 | Potent modulator of GPR17 |

| MDL29951 | Agonist | Not specified | Small molecule agonist |

| Montelukast | Antagonist | Not specified | CysLT1 receptor antagonist |

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that activation of GPR17 by this compound led to reduced neuronal apoptosis in models of neurodegeneration. This suggests potential therapeutic benefits in conditions such as Alzheimer's disease .

- Inflammation Modulation : Research indicated that this compound could modulate inflammatory responses mediated by GPR17, highlighting its role in neuroinflammatory pathways .

- Oligodendrocyte Maturation : In vitro studies showed that treatment with this compound enhanced the maturation of oligodendrocyte precursor cells, which is crucial for myelination processes in the central nervous system .

Propiedades

Fórmula molecular |

C30H32N6O3 |

|---|---|

Peso molecular |

524.6 g/mol |

Nombre IUPAC |

3-[[benzyl(2-phenylethyl)amino]-[1-(2-methoxyethyl)tetrazol-5-yl]methyl]-6-methoxy-1H-quinolin-2-one |

InChI |

InChI=1S/C30H32N6O3/c1-38-18-17-36-29(32-33-34-36)28(26-20-24-19-25(39-2)13-14-27(24)31-30(26)37)35(21-23-11-7-4-8-12-23)16-15-22-9-5-3-6-10-22/h3-14,19-20,28H,15-18,21H2,1-2H3,(H,31,37) |

Clave InChI |

JKKKHIBCTKIWFJ-UHFFFAOYSA-N |

SMILES |

COCCN1C(=NN=N1)C(C2=CC3=C(C=CC(=C3)OC)NC2=O)N(CCC4=CC=CC=C4)CC5=CC=CC=C5 |

SMILES canónico |

COCCN1C(=NN=N1)C(C2=CC3=C(C=CC(=C3)OC)NC2=O)N(CCC4=CC=CC=C4)CC5=CC=CC=C5 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

ASN04421891; ASN 04421891; ASN-04421891. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.